Methyl [(2-amino-2-oxoethoxy)imino](cyano)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2-amino-2-oxoethoxy)iminoacetate is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of an amino group, a cyano group, and an ester functional group, making it a versatile compound in organic synthesis and research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2-amino-2-oxoethoxy)iminoacetate typically involves the reaction of methyl cyanoacetate with appropriate amines under controlled conditions. One common method includes the treatment of methyl cyanoacetate with substituted aryl or heteryl amines without solvent at room temperature, resulting in the formation of the target compound . Another method involves stirring the reactants at elevated temperatures, such as 70°C, to facilitate the reaction .
Industrial Production Methods
Industrial production of Methyl (2-amino-2-oxoethoxy)iminoacetate may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (2-amino-2-oxoethoxy)iminoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like chromic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl (2-amino-2-oxoethoxy)iminoacetate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of heterocyclic compounds and other complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Methyl (2-amino-2-oxoethoxy)iminoacetate involves its interaction with molecular targets through its functional groups. The amino and cyano groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity . The ester group can undergo hydrolysis, releasing active intermediates that further interact with molecular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Methyl (2-amino-2-oxoethoxy)iminoacetate include other cyanoacetamide derivatives and esters with similar functional groups .
Uniqueness
What sets Methyl (2-amino-2-oxoethoxy)iminoacetate apart is its specific combination of functional groups, which provides a unique reactivity profile and potential for diverse applications. Its ability to undergo various chemical reactions and form complex structures makes it a valuable compound in research and industry.
Conclusion
Methyl (2-amino-2-oxoethoxy)iminoacetate is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable tool for researchers and chemists, contributing to advancements in multiple fields.
Eigenschaften
CAS-Nummer |
70791-80-9 |
---|---|
Molekularformel |
C6H7N3O4 |
Molekulargewicht |
185.14 g/mol |
IUPAC-Name |
methyl 2-(2-amino-2-oxoethoxy)imino-2-cyanoacetate |
InChI |
InChI=1S/C6H7N3O4/c1-12-6(11)4(2-7)9-13-3-5(8)10/h3H2,1H3,(H2,8,10) |
InChI-Schlüssel |
MWAJRBLVKSOUCW-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(=NOCC(=O)N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.